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Compound of Interest

Compound Name: 2-Iodo-4'-n-pentylbenzophenone

Cat. No.: B1321346 Get Quote

2-Iodo-4'-n-pentylbenzophenone is a diaryl ketone featuring two distinct substitution patterns

that dictate its chemical and spectral properties. The benzoyl moiety is substituted with an

iodine atom at the ortho-position, while the other phenyl ring bears an n-pentyl group at the

para-position. This structure is of interest in synthetic chemistry, potentially as an intermediate

in the synthesis of more complex molecules where the iodo-group can be used in cross-

coupling reactions or the pentyl-group provides lipophilicity.

Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is

non-negotiable. This guide will detail the expected outcomes from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining how

each technique provides a unique and complementary piece of the structural puzzle.

Part 1: Predictive Spectroscopic Analysis
In the absence of a dedicated entry in spectral databases, we can predict the spectroscopic

features of 2-Iodo-4'-n-pentylbenzophenone with high accuracy by analyzing its constituent

parts and the electronic effects of its substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum is arguably the most informative for confirming the substitution

pattern. We can predict the chemical shifts (δ) and coupling patterns by dissecting the molecule

into two aromatic systems and the aliphatic chain.
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Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton

Assignment

Predicted δ

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-6' (ortho to
Iodo)

7.85 - 7.95 d ~7.8 1H

H-2/H-6 (ortho to

Pentyl)
7.70 - 7.80 d ~8.2 2H

H-3'/H-5' (meta

to Iodo)
7.40 - 7.50 m - 2H

H-4' (para to

Iodo)
7.15 - 7.25 t ~7.5 1H

H-3/H-5 (meta to

Pentyl)
7.25 - 7.35 d ~8.2 2H

-CH₂- (Pentyl, α) 2.65 - 2.75 t ~7.6 2H

-CH₂- (Pentyl, β) 1.60 - 1.70 quint ~7.6 2H

-CH₂- (Pentyl, γ,

δ)
1.30 - 1.40 m - 4H

| -CH₃ (Pentyl, ω) | 0.85 - 0.95 | t | ~7.0 | 3H |

Causality and Interpretation:

Deshielding by the Carbonyl: Protons ortho to the carbonyl group (H-2/H-6 and H-6') are the

most downfield-shifted aromatic protons due to the carbonyl's anisotropic effect.

Iodine's Influence: The iodine atom on the second ring introduces further electronic

complexity. H-6' is ortho to both the iodine and the carbonyl, making it distinct.

Symmetry of the Pentyl-Phenyl Ring: The para-substituted pentylphenyl ring will show a

classic AA'BB' system, often appearing as two distinct doublets.
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Aliphatic Chain: The pentyl chain will exhibit predictable splitting patterns: a triplet for the

terminal methyl, a triplet for the benzylic methylene, and overlapping multiplets for the

internal methylenes.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic

environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Key Rationale

C=O (Ketone) 195 - 198
Characteristic downfield
shift for diaryl ketones.

C-1' (Iodo-substituted) 140 - 142
Quaternary carbon, downfield

due to carbonyl.

C-4 (Pentyl-substituted) 145 - 148
Quaternary carbon, downfield

shift from alkyl group.

C-2' (Iodo-bearing) 92 - 94
Strong upfield shift due to the

heavy atom effect of Iodine.

C-2/C-6 130 - 132 Ortho to pentyl group.

C-3/C-5 128 - 130 Meta to pentyl group.

Aromatic CHs (Iodo Ring) 128 - 138
Complex region, requires 2D

NMR for definitive assignment.

-CH₂- (Pentyl, α) 35 - 37 Benzylic carbon.

-CH₂- (Pentyl, β) 30 - 32

-CH₂- (Pentyl, γ) 28 - 30

-CH₂- (Pentyl, δ) 22 - 24

| -CH₃ (Pentyl, ω) | 13 - 15 | Terminal methyl carbon. |
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Expertise in Interpretation: The most telling signal is the carbon bearing the iodine (C-2'). The

"heavy atom effect" causes a significant upfield shift (to a lower ppm value) for the directly

attached carbon, a key validation checkpoint.

Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Predicted IR Absorption Bands

**Wavenumber
(cm⁻¹) **

Vibration Type Intensity Significance

~3060
C-H Aromatic
Stretch

Medium
Confirms presence
of the phenyl rings.

2955, 2927, 2855 C-H Aliphatic Stretch Strong
Confirms the n-pentyl

chain.

~1665 C=O Ketone Stretch Strong

Diagnostic for the

benzophenone

carbonyl. Conjugation

lowers it from ~1715

cm⁻¹.

~1600, ~1480
C=C Aromatic Ring

Stretch
Medium-Strong

Confirms the aromatic

backbone.

~1280
C-CO-C Asymmetric

Stretch
Strong

Part of the ketone

fingerprint.

| ~750 | C-I Stretch | Medium | Indicates the presence of the carbon-iodine bond. |

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the

molecular formula.
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Molecular Formula: C₁₈H₁₉IO

Monoisotopic Mass: 378.0481 g/mol

Expected HRMS Result (M+H)⁺: 379.0559

Key Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a

complex isotopic cluster, but its mass is a key identifier.

Predicted Fragmentation Pattern:

Loss of Pentyl Radical: A major fragment corresponding to the loss of the C₅H₁₁• radical

(m/z = 71), resulting in an ion at m/z ~307.

Benzoyl Cations: Expect to see characteristic fragments for the 4-pentylbenzoyl cation

(m/z = 161) and the 2-iodobenzoyl cation (m/z = 231).

Tropylium Ions: Further fragmentation can lead to the formation of various substituted

tropylium ions.

Part 2: Experimental Protocols for Self-Validating
Data Acquisition
To ensure data is trustworthy and reproducible, rigorous adherence to standardized protocols is

essential.

High-Resolution NMR Spectroscopy Workflow
This workflow ensures comprehensive structural elucidation.

Caption: Convergence of spectroscopic data for structural validation.

This logical framework ensures that the final structure is not merely a suggestion but a

conclusion supported by multiple, independent lines of evidence. The proton and carbon counts

from NMR must match the molecular formula from HRMS, and the key functional groups

identified by IR must be consistent with the fragments observed in the mass spectrum and the
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chemical shifts in NMR. This self-validating system is the cornerstone of trustworthy analytical

science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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